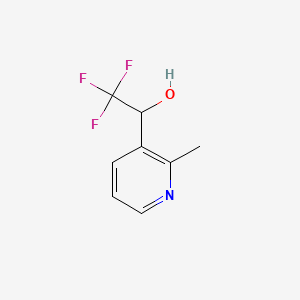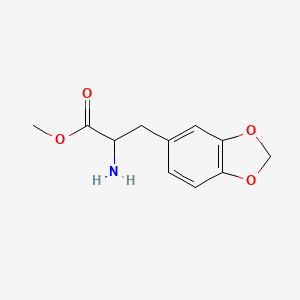![molecular formula C11H9F2NO B13574870 1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H9F2NO.
Méthodes De Préparation
The synthesis of 1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-(difluoromethoxy)benzyl chloride with a cyclopropane derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its action include interactions with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile can be compared with similar compounds such as:
- 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
- 1-[3-(Methoxy)phenyl]cyclopropane-1-carbonitrile
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the difluoromethoxy group in this compound imparts unique characteristics, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C11H9F2NO |
|---|---|
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c12-10(13)15-9-3-1-2-8(6-9)11(7-14)4-5-11/h1-3,6,10H,4-5H2 |
Clé InChI |
CRKMFXIEPRZBIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC(=CC=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/no-structure.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)



